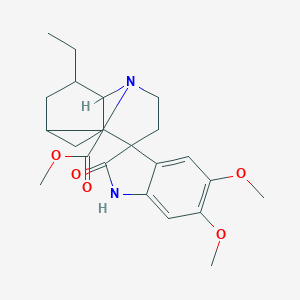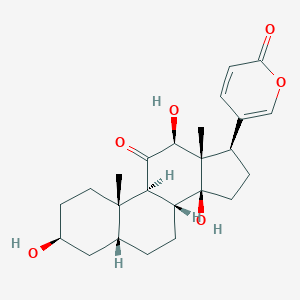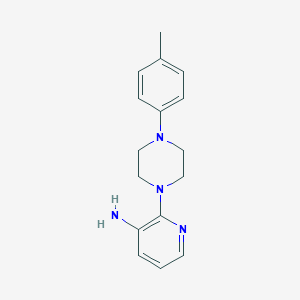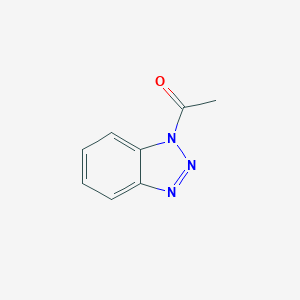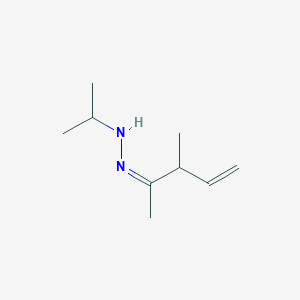
3-Methyl-4-penten-2-one isopropyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-penten-2-one isopropyl hydrazone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative of 3-methyl-4-penten-2-one, a common organic compound found in many natural sources. The isopropyl hydrazone derivative of this compound has been shown to have unique properties that make it useful for a variety of research applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-penten-2-one isopropyl hydrazone is not fully understood, but it is believed to involve the formation of covalent bonds with target molecules. This compound has been shown to react with a variety of functional groups, including aldehydes, ketones, and imines. The exact mechanism of action may vary depending on the specific target molecule and the reaction conditions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Methyl-4-penten-2-one isopropyl hydrazone. However, some studies have suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the potential therapeutic effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-4-penten-2-one isopropyl hydrazone is its versatility in organic synthesis. This compound can be used as a building block for the synthesis of a wide range of organic molecules, making it a valuable tool for researchers in this field. However, the limitations of this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on 3-Methyl-4-penten-2-one isopropyl hydrazone. One area of interest is in the development of new pharmaceuticals and agrochemicals based on this compound. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic effects of this compound. Finally, the synthesis and characterization of new derivatives of this compound may lead to the development of even more versatile building blocks for organic synthesis.
Synthesemethoden
The synthesis of 3-Methyl-4-penten-2-one isopropyl hydrazone involves the reaction of isopropyl hydrazine with 3-methyl-4-penten-2-one. This reaction is typically carried out under reflux conditions using an organic solvent such as ethanol or methanol. The resulting product is a yellowish liquid that can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-penten-2-one isopropyl hydrazone has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of organic synthesis, where this compound can be used as a building block for the synthesis of more complex organic molecules. Additionally, this compound has been shown to have potential applications in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
16713-39-6 |
|---|---|
Produktname |
3-Methyl-4-penten-2-one isopropyl hydrazone |
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
N-[(Z)-3-methylpent-4-en-2-ylideneamino]propan-2-amine |
InChI |
InChI=1S/C9H18N2/c1-6-8(4)9(5)11-10-7(2)3/h6-8,10H,1H2,2-5H3/b11-9- |
InChI-Schlüssel |
ZLOJDVVKKDLKJU-LUAWRHEFSA-N |
Isomerische SMILES |
CC(C)N/N=C(/C)\C(C)C=C |
SMILES |
CC(C)NN=C(C)C(C)C=C |
Kanonische SMILES |
CC(C)NN=C(C)C(C)C=C |
Synonyme |
3-Methyl-4-penten-2-one isopropyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



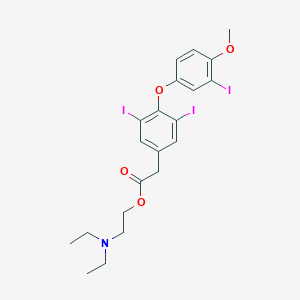
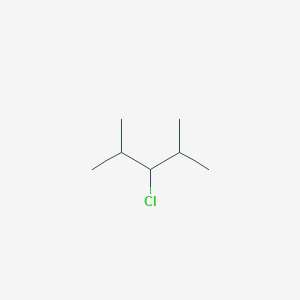
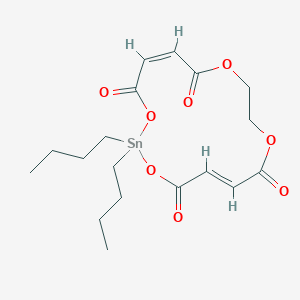
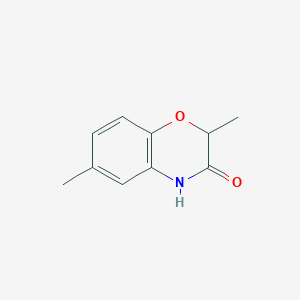
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)

